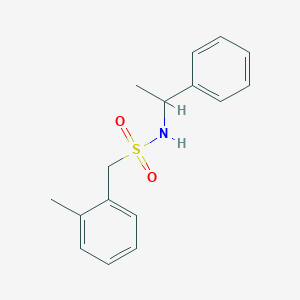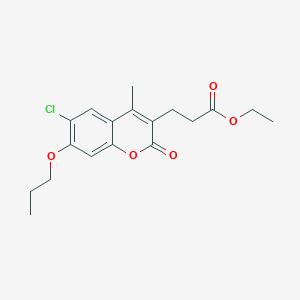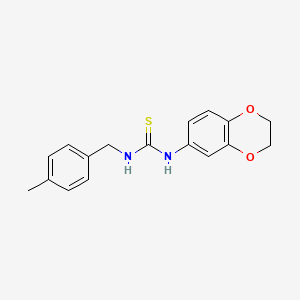
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide
描述
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders such as anxiety, depression, and addiction.
作用机制
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamate neurotransmission. By blocking this receptor, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide can modulate the activity of glutamate in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been shown to have anxiolytic and antidepressant effects in animal models, which may be due to its modulation of glutamate neurotransmission. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for more specific targeting of glutamate neurotransmission. However, one limitation is that 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide may not be effective in all animal models or in human patients, as the effects of glutamate modulation may vary depending on the specific neurological disorder being treated.
未来方向
There are several potential future directions for research on 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide. One area of interest is its potential use in the treatment of Fragile X Syndrome, as it has been shown to improve cognitive and behavioral deficits in animal models of the disorder. Additionally, further research is needed to determine the optimal dosage and administration of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide for different neurological disorders, as well as its potential side effects and interactions with other medications. Finally, there is a need for more clinical trials to determine the efficacy of 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide in human patients with various neurological disorders.
科学研究应用
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. Additionally, 1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide has been investigated for its potential use in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
IUPAC Name |
1-(2-methylphenyl)-N-(1-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-8-6-7-11-16(13)12-20(18,19)17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOPSGGOTOBASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chloro-6-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4723367.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4723373.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4723386.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)

![5-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4723426.png)


![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)
![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)